4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide
Description
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O3S2 and a molecular weight of 320.39 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an isothiocyanate group and a sulfonamide group .
Structure
3D Structure
Properties
IUPAC Name |
4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-14-5-3-2-4-13(14)16-21(17,18)12-8-6-11(7-9-12)15-10-20/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVSRNDEYIWVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-amino-N-(2-methoxyphenyl)benzenesulfonamide with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or dichloromethane . The reaction conditions include maintaining a temperature range of 0-25°C and using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form sulfoxides or sulfones.
Hydrolysis: The isothiocyanate group can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, and alcohols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Proteomics Research: Used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Bioconjugation: Utilized in the synthesis of bioconjugates for targeted drug delivery and diagnostic applications.
Material Science: Employed in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with nucleophilic sites on proteins and other biomolecules . The isothiocyanate group reacts with amino groups, forming stable thiourea linkages . This modification can alter the function of the target protein, leading to changes in cellular processes and pathways . The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isothiocyanate: Similar structure but lacks the sulfonamide group.
2-Methoxy-4-nitrophenyl isothiocyanate: Contains a nitro group instead of a sulfonamide group.
4-Methoxyphenethyl isocyanate: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of both an isothiocyanate group and a sulfonamide group in its structure . This combination allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various scientific applications .
Biological Activity
4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide (often referred to as ITC-MPS) is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its unique biological activities. This compound is characterized by the presence of an isothiocyanate functional group, which is known for its diverse biological effects, including anticancer and antimicrobial properties.
Chemical Structure
The molecular formula of ITC-MPS is with a molecular weight of 320.39 g/mol. The structure includes a benzenesulfonamide moiety, which contributes to its solubility and reactivity, and an isothiocyanate group, which is pivotal for its biological activity.
The biological activity of ITC-MPS can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Isothiocyanates are known to inhibit various enzymes involved in cancer progression and microbial resistance. They can interfere with the function of proteins by modifying cysteine residues, leading to altered cellular signaling pathways.
- Antimicrobial Activity : ITC-MPS exhibits inhibitory effects against a range of pathogens, potentially through disruption of microbial cell wall synthesis or interference with metabolic processes.
Anticancer Activity
ITC-MPS has shown promising results in various studies regarding its anticancer properties:
- Cell Line Studies : Research indicates that ITC-MPS exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated an IC50 value in the range of 10-30 µM, indicating significant potency compared to standard anticancer agents like doxorubicin .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This leads to increased oxidative stress within the cells, promoting cell death .
Antimicrobial Activity
The antimicrobial properties of ITC-MPS have been explored against various bacterial strains:
- In Vitro Studies : ITC-MPS exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis, similar to other sulfonamide derivatives .
Case Studies
- Anticancer Efficacy in Mice Models : A study involving xenograft models in mice demonstrated that administration of ITC-MPS significantly reduced tumor size compared to control groups. The treatment led to a reduction in Ki-67 expression, indicating decreased cell proliferation .
- Synergistic Effects with Other Antimicrobials : In combination therapy studies, ITC-MPS showed enhanced efficacy when used alongside traditional antibiotics against resistant strains of bacteria, suggesting potential for clinical application in treating infections caused by multidrug-resistant organisms .
Table 1: Biological Activity Summary of ITC-MPS
Q & A
Q. Methodology :
- Stepwise sulfonylation : Begin with the reaction of benzenesulfonyl chloride with 2-methoxyaniline under basic conditions (e.g., pyridine or NaOH) to form the sulfonamide intermediate. Monitor completion via TLC or HPLC .
- Isothiocyanate introduction : Treat the intermediate with thiophosgene or a thiocyanate transfer agent (e.g., NH₄SCN/POCl₃) in anhydrous dichloromethane. Optimize temperature (0–5°C to prevent decomposition) and stoichiometry to maximize yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC and elemental analysis .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Q. Methodology :
- Spectroscopic analysis :
- Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can computational methods predict the reactivity of the isothiocyanate group in nucleophilic addition reactions?
Q. Methodology :
- Quantum chemical calculations : Perform DFT (e.g., B3LYP/6-31G*) to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Reaction path simulations : Use software like Gaussian or ORCA to simulate nucleophilic attack (e.g., by amines or thiols) on the -NCS group. Compare activation energies of competing pathways .
- Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
Advanced: What experimental designs are suitable for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
Q. Methodology :
- Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, incubation time) across replicates. Use positive controls (e.g., doxorubicin) to calibrate sensitivity .
- Data normalization : Apply statistical tools (ANOVA, Grubbs’ test) to identify outliers. Use dose-response curves with ≥3 technical replicates to reduce variability .
- Mechanistic follow-up : If discrepancies persist, employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to target proteins .
Basic: What analytical techniques are critical for assessing purity and stability under storage conditions?
Q. Methodology :
- Stability testing : Store aliquots at 4°C, -20°C, and RT. Analyze degradation via HPLC at 0, 1, 3, and 6 months. Track impurities (e.g., hydrolysis products) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity. Use DSC (differential scanning calorimetry) to identify polymorphic transitions .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
Q. Methodology :
- Analog synthesis : Modify substituents on the benzene ring (e.g., halogenation at para positions) or replace the methoxy group with ethoxy/ethoxyethyl .
- In silico screening : Use molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., carbonic anhydrase). Prioritize analogs with improved ΔG values .
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers) .
Advanced: What strategies mitigate challenges in characterizing reaction intermediates during multistep synthesis?
Q. Methodology :
- In-situ monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation in real time .
- Isolation via quenching : For air-sensitive intermediates (e.g., sulfonamide-thiocyanate adducts), quench aliquots at timed intervals and analyze via LC-MS .
- Isotopic labeling : Synthesize ¹³C-labeled intermediates to simplify NMR assignment of complex mixtures .
Basic: What safety protocols are essential when handling the isothiocyanate functional group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
